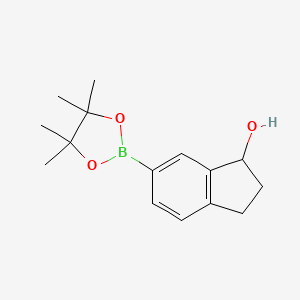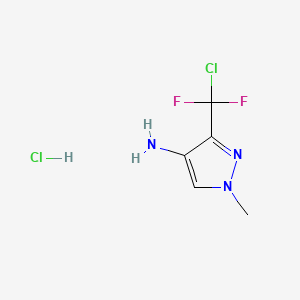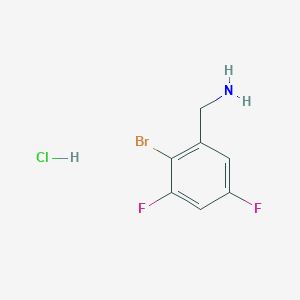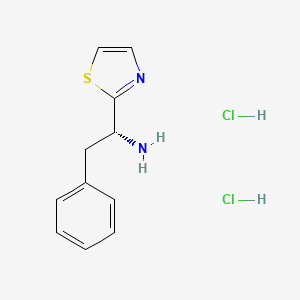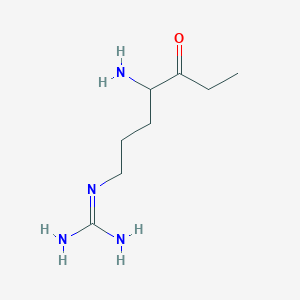
2-(4-Amino-5-oxoheptyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-5-oxoheptyl)guanidine is a compound that contains a guanidine functional group Guanidine is known for its high basicity and ability to form hydrogen bonds, making it a versatile functional group in chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-5-oxoheptyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with amines under mild conditions to form the desired guanidine compound . Another method involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent .
Industrial Production Methods: Industrial production of guanidines often relies on the catalytic guanylation reaction of amines with carbodiimides. This method is efficient and can be scaled up for large-scale production . Additionally, transition-metal-catalyzed guanidine synthesis has been developed to improve the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Amino-5-oxoheptyl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the guanidine group allows for nucleophilic substitution reactions, while the ketone group can participate in oxidation and reduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Amino-5-oxoheptyl)guanidine has several scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of kinase inhibitors and DNA minor groove binders . In organic synthesis, it serves as a valuable intermediate for the preparation of various heterocyclic compounds .
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-oxoheptyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their activity . The compound can also interact with nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(4-Amino-5-oxoheptyl)guanidine include other guanidine derivatives such as 2-(4-Amino-5-oxohexyl)guanidine and N,N’-disubstituted guanidines . These compounds share similar structural features and reactivity patterns.
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ketone group in the heptyl chain adds an additional site for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H18N4O |
|---|---|
Molecular Weight |
186.26 g/mol |
IUPAC Name |
2-(4-amino-5-oxoheptyl)guanidine |
InChI |
InChI=1S/C8H18N4O/c1-2-7(13)6(9)4-3-5-12-8(10)11/h6H,2-5,9H2,1H3,(H4,10,11,12) |
InChI Key |
JJPUKENQHBCNOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine hydrochloride](/img/structure/B13452546.png)
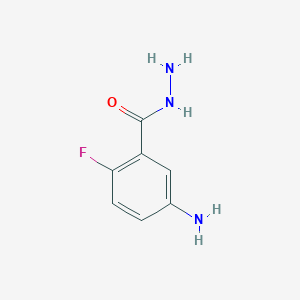


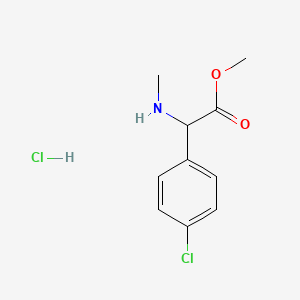
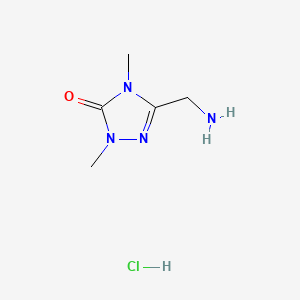
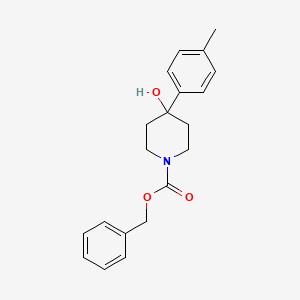
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
